

Off-target effects of R 1487 in cellular models

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Compound of Interest

Compound Name: R 1487

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Technical Support Center: R-1487

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of R-1487, a potent p38 MAP kinase inhibitor, in cellular models. It offers troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is R-1487 and what is its primary target?

A1: R-1487 is a small molecule inhibitor of p38 mitogen-activated protein (MAP) kinase, with a reported IC₅₀ of 10 nM.^[1] Its primary target is the p38 α isoform, a key enzyme in a signaling cascade that responds to cellular stress and inflammatory cytokines.^{[1][2][3]} R-1487 was initially investigated for the treatment of rheumatoid arthritis.^{[2][4]}

Q2: What are off-target effects and why are they a concern for kinase inhibitors like R-1487?

A2: Off-target effects are unintended interactions of a drug or small molecule with proteins other than its designated target.^{[5][6]} For kinase inhibitors, these effects are common due to the structural similarity of the ATP-binding pocket across the human kinome. Such unintended binding can lead to misleading experimental results, cellular toxicity, and the activation of compensatory signaling pathways.^{[7][8]}

Q3: What are the potential off-target effects of p38 MAP kinase inhibitors?

A3: While specific off-target data for R-1487 is not publicly available, inhibitors of p38 MAPK have been reported to interact with other kinases. For example, some p38 MAPK inhibitors have shown activity against JNK2, JNK3, and various cyclin-dependent kinases (CDKs).[9] Side effects observed in clinical trials of some p38 MAPK inhibitors, such as liver toxicity, might be attributed to off-target effects.[5][6]

Q4: How can I experimentally determine the off-target profile of R-1487 in my cellular model?

A4: Several methods can be employed to identify the off-target profile of a kinase inhibitor:

- **Kinome Profiling:** This involves screening the inhibitor against a large panel of purified kinases to determine its selectivity.[4][10][11]
- **Cellular Thermal Shift Assay (CETSA):** This biophysical assay detects the binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.[12][13][14][15]
- **Chemical Proteomics:** This approach uses affinity-based probes to pull down binding partners of the compound from cell lysates, which are then identified by mass spectrometry.
- **Phenotypic Screening:** Comparing the cellular phenotype induced by R-1487 with the known consequences of p38 MAPK inhibition can provide clues about potential off-target effects.

Troubleshooting Guides

Issue 1: Observed cellular phenotype is stronger or different than expected from p38 MAPK inhibition alone.

Possible Cause	Troubleshooting Steps	Expected Outcome
Off-target Effects	1. Perform a kinome-wide selectivity screen to identify other kinases inhibited by R-1487. 2. Use a structurally different p38 MAPK inhibitor to see if the phenotype is replicated. 3. Perform a rescue experiment by overexpressing a drug-resistant mutant of p38 MAPK.	1. Identification of unintended kinase targets. 2. If the phenotype is not replicated, it is likely an off-target effect of R-1487. 3. Rescue of the on-target but not the off-target phenotype.
High Compound Concentration	1. Perform a dose-response curve to determine the lowest effective concentration for p38 MAPK inhibition. 2. Titrate R-1487 to a concentration at or near its IC50 for p38 MAPK.	Reduced off-target effects while maintaining on-target activity.
Activation of Compensatory Pathways	1. Use western blotting to probe for the activation of known compensatory signaling pathways (e.g., ERK, JNK). 2. Use a combination of inhibitors to block both the primary and compensatory pathways.	A clearer understanding of the cellular response to R-1487 and more consistent results.

Issue 2: High levels of cytotoxicity observed at effective concentrations of R-1487.

Possible Cause	Troubleshooting Steps	Expected Outcome
Off-target Toxicity	1. Consult kinome profiling data to identify any inhibited kinases known to be essential for cell viability. 2. Test R-1487 in a cell line that does not express p38 MAPK. If toxicity persists, it is likely off-target.	Identification of the source of cytotoxicity, allowing for better experimental design or consideration of a more selective inhibitor.
On-target Toxicity	1. Review literature to determine if prolonged or potent inhibition of p38 MAPK is known to be cytotoxic in your cell model. 2. Use a lower concentration of R-1487 for a shorter duration.	Determination if the cytotoxicity is an unavoidable consequence of inhibiting the intended target in that specific cellular context.
Compound Solubility Issues	1. Visually inspect the culture medium for any signs of compound precipitation. 2. Prepare fresh stock solutions of R-1487 and ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to the cells.	Elimination of non-specific toxicity caused by compound precipitation or the vehicle.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data for R-1487 to illustrate how to summarize quantitative results.

Table 1: Kinase Selectivity Profile of R-1487 (Hypothetical Data)

Kinase	IC50 (nM)
p38α (On-target)	10
p38β	50
JNK2	500
JNK3	800
CDK2	>10,000
ERK1	>10,000

This table illustrates that R-1487 is highly potent against its intended target, p38α, with some activity against the closely related p38β. The significantly higher IC50 values for other kinases suggest good selectivity.

Table 2: Cellular Activity of R-1487 in a Macrophage Cell Line (Hypothetical Data)

Assay	Endpoint	IC50 (nM)
p38 MAPK Activity	Phospho-MK2 levels	15
Cytokine Release	TNF-α secretion	25
Cell Viability	MTT Assay (48h)	2,500

This table shows the cellular potency of R-1487 for its on-target effect (inhibition of p38 MAPK activity and subsequent TNF-α release) and its cytotoxic concentration. The large window between the on-target potency and cytotoxicity is desirable.

Experimental Protocols

Protocol 1: Western Blot Analysis of p38 MAPK Pathway Activation

Objective: To determine the effect of R-1487 on the phosphorylation of p38 MAPK and its downstream substrate, MK2.

Methodology:

- **Cell Culture and Treatment:** Plate a suitable cell line (e.g., HeLa, THP-1) and grow to 70-80% confluency. Treat cells with varying concentrations of R-1487 (e.g., 1 nM to 10 μ M) or vehicle control (e.g., DMSO) for 1-2 hours. Stimulate the p38 MAPK pathway with an appropriate agonist (e.g., anisomycin, LPS) for the last 30 minutes of incubation.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE and Western Blotting:** Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST.
- **Antibody Incubation:** Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-MK2, total MK2, and a loading control (e.g., GAPDH, β -actin) overnight at 4°C.
- **Detection:** Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

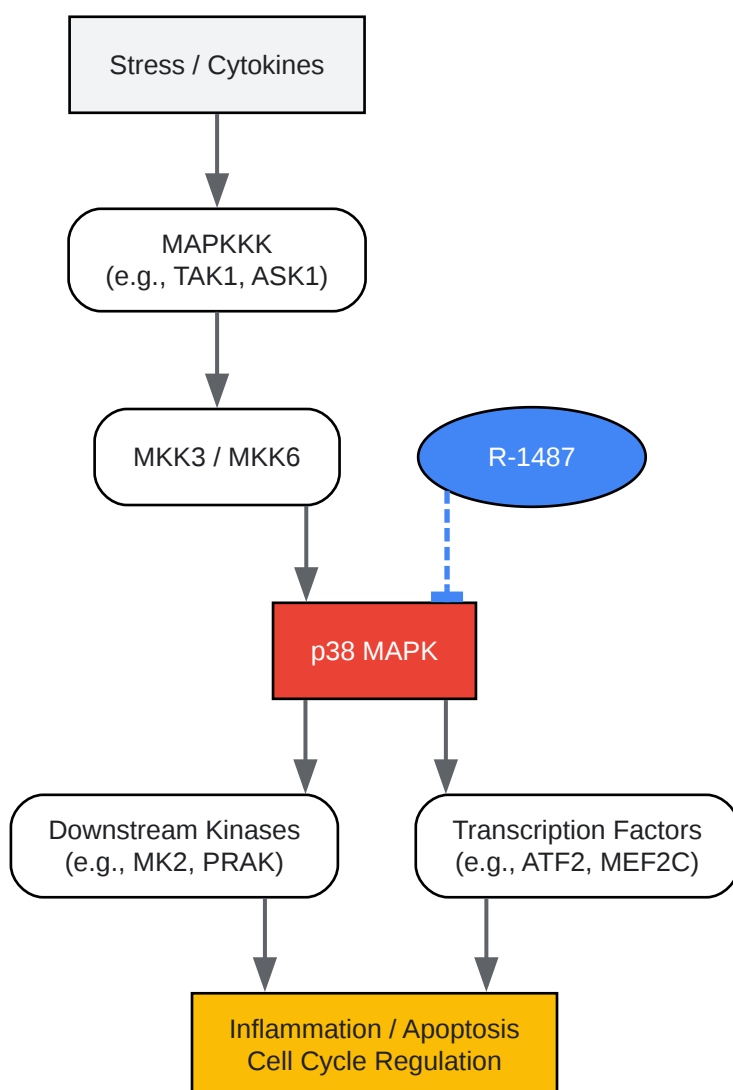
Objective: To confirm the binding of R-1487 to p38 MAPK in intact cells.

Methodology:

- **Cell Treatment:** Treat intact cells with R-1487 or vehicle control for a specified time.
- **Heating:** Heat aliquots of the cell suspension to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
- **Cell Lysis:** Lyse the cells by freeze-thaw cycles.

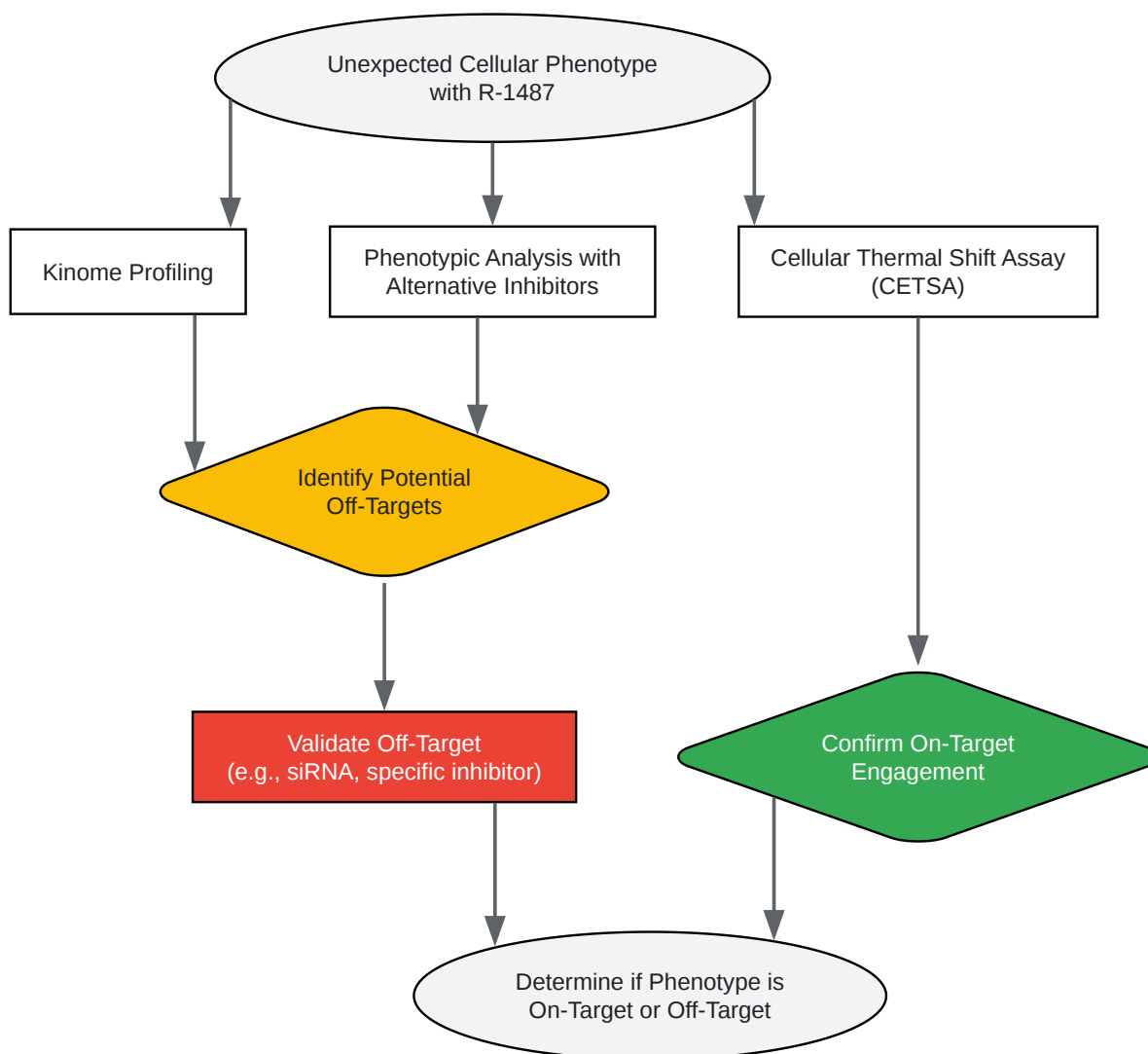
- Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
- Analysis: Collect the supernatant (containing the soluble proteins) and analyze the amount of soluble p38 MAPK at each temperature by western blotting or ELISA.
- Data Interpretation: A positive target engagement will result in a shift of the melting curve to a higher temperature in the R-1487-treated samples compared to the vehicle control.

Visualizations



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Caption: The p38 MAPK signaling pathway and the inhibitory action of R-1487.



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Caption: Experimental workflow for investigating off-target effects of R-1487.

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